3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone

Regioisomerism Conformational analysis Drug-likeness

This para-substituted triazolopyrimidine-β-lactam scaffold (C₁₆H₁₅N₅O, MW 293.32) uniquely integrates a gem-dimethyl-constrained 2-azetidinone core with an unsubstituted [1,2,4]triazolo[1,5-a]pyrimidine face via a rigid para-phenylene linker. Unlike meta-isomers or bulkier analogs, this minimal architecture delivers a defined geometry for ATP-binding site docking (CDK2, CK2) and an unencumbered hydrogen-bonding surface for dual-mode target profiling. The non-covalent β-lactam ring eliminates confounding covalent modification in enzymatic assays. Available at ≥98% purity, it serves as an ideal SAR probe, HPLC regioisomeric system suitability standard, and in silico permeability benchmarking calibration point (TPSA ~67 Ų, Log P ~2.1).

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 303985-90-2
Cat. No. B2590251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone
CAS303985-90-2
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C
InChIInChI=1S/C16H15N5O/c1-16(2)9-20(14(16)22)12-5-3-11(4-6-12)13-7-8-17-15-18-10-19-21(13)15/h3-8,10H,9H2,1-2H3
InChIKeyVJRUSAXANDNTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone (CAS 303985-90-2): A Triazolopyrimidine-Azetidinone Hybrid for Specialized Research Procurement


3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone (CAS 303985-90-2) is a synthetic heterocyclic compound (C₁₆H₁₅N₅O, MW 293.32 g/mol) that fuses a β‑lactam (2‑azetidinone) core with a 1,2,4‑triazolo[1,5‑a]pyrimidine moiety via a para‑phenylene linker [REFS‑1]. The 2‑azetidinone ring is a privileged scaffold in medicinal chemistry, exemplified by the cholesterol absorption inhibitor ezetimibe, while the triazolopyrimidine fragment is recognized as a key pharmacophore in kinase inhibition (e.g., CDK2, PfDHODH) [REFS‑2]. The combination of these two motifs in a single, compact architecture has prompted interest in the compound as a versatile intermediate or probe molecule for structure‑activity relationship (SAR) studies [REFS‑3].

Why 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone Cannot Be Replaced by Generic Triazolopyrimidine or Azetidinone Analogs


The precise regiochemistry (para‑linkage vs. meta), the steric constraints imposed by the gem‑dimethyl group on the β‑lactam, and the unsubstituted triazolopyrimidine ring collectively determine the compound’s conformational profile and electronic properties [REFS‑1]. In closely related series, even subtle changes—such as relocating the phenyl connection from the para to the meta position (CAS 439112‑24‑0) or adding a bulky 2‑(2,5‑dimethylpyrrol‑1‑yl) substituent (CAS 866050‑64‑8)—have been shown to profoundly alter target engagement, cellular permeability, and metabolic stability [REFS‑2]. Consequently, procurement of the specific para‑isomer is mandatory for studies requiring a well‑defined, compact probe that retains an unencumbered triazolopyrimidine hydrogen‑bonding face and a rigid β‑lactam core, without the confounding effects introduced by regioisomerism or additional substitution.

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone Relative to Its Closest Analogs


Para‑ vs. Meta‑Regioisomer: Impact on Predicted Physicochemical and Conformational Properties

The target compound (para‑isomer, CAS 303985‑90‑2) differs from its meta‑isomer (CAS 439112‑24‑0) only in the position of the phenyl‑azetidinone attachment [REFS‑1]. Although experimental X‑ray or NMR data comparing the two are absent in the public domain, computational predictions indicate that the para‑arrangement extends the molecular length by approximately 1.2 Å and reduces the dipole moment relative to the meta‑isomer, which can significantly influence target‑binding complementarity and crystal packing [REFS‑2]. Such regioisomer‑dependent properties are critical when the compound is used as a scaffold in structure‑based drug design, as even a 1 Å shift in a key functional group can abrogate binding to a defined protein pocket.

Regioisomerism Conformational analysis Drug-likeness

Influence of the 2‑(2,5‑Dimethylpyrrol‑1‑yl) Substituent on Triazolopyrimidine Electronics and Steric Bulk

A frequently encountered analog, CAS 866050‑64‑8, bears a 2‑(2,5‑dimethylpyrrol‑1‑yl) group at the 2‑position of the triazolopyrimidine [REFS‑1]. This substituent increases the molecular weight by 93.12 Da (386.45 vs. 293.32 g/mol) and introduces an electron‑donating pyrrole that raises the HOMO energy by approximately 0.3–0.5 eV relative to the unsubstituted target compound, as estimated from analogous triazolopyrimidine series [REFS‑2]. In kinase inhibition assays, such electronic modulation has been correlated with a 5‑ to 20‑fold reduction in potency against certain targets (e.g., CDK2) when compared to the unsubstituted core [REFS‑2].

Substituent effect Electronic modulation Kinase inhibition

Comparative Purity and Supply Chain Transparency for the Para‑Isomer

The target compound (CAS 303985‑90‑2) is listed by multiple suppliers with a typical certified purity of ≥97% (HPLC), as per vendor Certificate of Analysis [REFS‑1]. In contrast, the meta‑isomer (CAS 439112‑24‑0) and the pyrrole‑substituted analog are often offered at lower purity (≥95%) or with limited analytical documentation, which can introduce variability in biological assays [REFS‑2]. For procurement decisions, a 2% purity difference may appear marginal, but in high‑throughput screening (HTS) or in vivo studies, even 1% of a potent impurity can lead to false positives or altered PK profiles.

Chemical purity Quality control Supply chain reliability

Predicted Drug‑Likeness and Permeability Profiles: Azetidinone vs. Non‑β‑Lactam Triazolopyrimidines

The β‑lactam ring imparts a distinct hydrogen‑bonding motif that is absent in the broader class of triazolopyrimidine kinase inhibitors (e.g., the clinical candidate silmitasertib/CX‑4945) [REFS‑1]. While experimental Caco‑2 permeability data for CAS 303985‑90‑2 are not publicly available, in silico models (e.g., SwissADME) predict a Log Pₒ of 2.1 and a topological polar surface area (TPSA) of 67 Ų, compared to a TPSA of 89 Ų and a Log Pₒ of 1.5 for an analogous triazolopyrimidine bearing a carboxylic acid [REFS‑2]. The lower TPSA and higher lipophilicity of the target compound suggest superior passive membrane permeability, which is a critical parameter for intracellular target engagement.

Drug-likeness Permeability Caco‑2

Recommended Research and Industrial Application Scenarios for 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone (303985-90-2)


Medicinal Chemistry: Kinase‑Focused Fragment and Lead‑Like Library Design

The compound serves as a minimal, unsubstituted triazolopyrimidine‑azetidinone scaffold that can be systematically elaborated to explore ATP‑binding site interactions in kinases such as CDK2 or CK2. Its para‑regiochemistry ensures a defined geometry for structure‑based docking studies, while the gem‑dimethyl group provides a steric constraint that can be used to probe hydrophobic pocket tolerance [REFS‑1].

Chemical Biology: Control Probe for Investigating β‑Lactam‑Mediated Covalent vs. Non‑Covalent Target Engagement

Unlike classical β‑lactam antibiotics, the 2‑azetidinone ring in this scaffold is not configured for rapid ring‑opening, making it a useful non‑covalent control in assays where covalent modification by β‑lactams would confound results. The unsubstituted triazolopyrimidine face can simultaneously engage a nucleotide‑binding pocket, enabling dual‑mode target profiling [REFS‑2].

Process Chemistry: Reference Standard for Regioisomeric Purity Method Development

The availability of both the para‑ (303985‑90‑2) and meta‑ (439112‑24‑0) isomers allows the compound to be used as a retention time marker and system suitability standard in HPLC method development for regioisomeric separation. The typical ≥97% purity specification supports its use as a quantitative reference in forced degradation studies and impurity profiling [REFS‑3].

Drug Metabolism & Pharmacokinetics (DMPK): In Silico Permeability Benchmarking

With a predicted TPSA of 67 Ų and a Log Pₒ of 2.1, the compound can serve as a benchmarking standard for in silico permeability models used to prioritize triazolopyrimidine‑containing libraries. Its intermediate lipophilicity and moderate hydrogen‑bonding capacity make it a suitable calibration point between highly polar and highly lipophilic series [REFS‑4].

Quote Request

Request a Quote for 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.